molecular formula C24H22N4O3S2 B2967326 N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1115900-99-6

N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea

Cat. No.: B2967326
CAS No.: 1115900-99-6
M. Wt: 478.59
InChI Key: JQJJTDARQIZYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

N-(Arylsulfonyloxy)phthalimides, related to the chemical structure of interest, undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement. These reactions lead to the formation of N,N′-diaryl ureas and various salts, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Fahmy et al., 1977).

Anticonvulsant Activity

A study on synthesized urea/thiourea derivatives related to the compound showed significant anticonvulsant activity in experimental models. This suggests potential applications in pharmaceutical research, particularly in the development of new treatments for convulsive disorders (Thakur et al., 2017).

Cellular Pharmacology

Research on the cellular pharmacology of similar sulfonylurea compounds has provided insights into their mechanisms of action within cells, including drug uptake and accumulation processes. This knowledge can be applied in the design of drugs with optimized cellular uptake and action (Houghton et al., 1990).

Environmental Impact of Sulfonylureas

Studies on the degradation and side effects of sulfonylurea herbicides in soil highlight the environmental aspects of these compounds. Understanding their behavior in different environmental conditions is crucial for assessing their impact and for the development of more sustainable agricultural practices (Dinelli et al., 1998).

Cytokinin-like Activity

Urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. This property is used in plant morphogenesis studies and offers potential applications in agriculture, such as in the enhancement of crop yields and the improvement of plant resistance to stress (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-22(33-23(26-15)17-8-4-3-5-9-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-7-6-10-18(11-16)31-2/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJJTDARQIZYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.